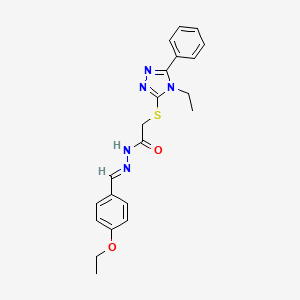

N'-(4-Ethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Description

Properties

CAS No. |

306753-18-4 |

|---|---|

Molecular Formula |

C21H23N5O2S |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C21H23N5O2S/c1-3-26-20(17-8-6-5-7-9-17)24-25-21(26)29-15-19(27)23-22-14-16-10-12-18(13-11-16)28-4-2/h5-14H,3-4,15H2,1-2H3,(H,23,27)/b22-14+ |

InChI Key |

ARYWFNLWUFWGPT-HYARGMPZSA-N |

Isomeric SMILES |

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)OCC)C3=CC=CC=C3 |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)OCC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Ethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Ethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-Ethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 2: Anticancer and Antioxidant Activities

Key Observations:

- Anticancer Activity: Compounds with electron-donating groups (e.g., dimethylamino in Compound 10) show enhanced activity against melanoma (IGR39) and pancreatic (Panc-1) cell lines. The ethoxy group in the target compound may similarly modulate Akt or PI3K pathways, as seen in other hydrazones .

- Migration Inhibition: Compound 10’s dimethylamino group is critical for antimetastatic effects, suggesting that substituent polarity and size influence this activity .

- Antioxidant Activity: Methyl substituents (Compound 4) correlate with strong DPPH radical scavenging, while bulkier groups like ethoxy may alter redox properties .

Mechanistic Insights

- Anticancer Mechanisms: Hydrazones inhibit cancer cell proliferation via Akt pathway suppression (e.g., Compound 10 reduces EGFR and PI3K phosphorylation) . The target compound’s triazole-thioacetohydrazide core may similarly target these pathways.

- Antioxidant Mechanisms: Electron-rich aromatic systems (e.g., 4-methylbenzylidene in Compound 4) enhance radical scavenging by stabilizing reactive intermediates .

Biological Activity

N'-(4-Ethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a synthetic compound with notable biological activities attributed to its unique structural features. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 397.48 g/mol. Its structure includes a triazole ring, which is recognized for diverse biological activities, and a hydrazide moiety that can engage in various interactions with biological targets.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformational states. This mechanism is common among triazole derivatives, which often exhibit antifungal and anticancer properties.

- Receptor Modulation : It can interact with various receptors involved in signaling pathways related to inflammation and cancer progression. This interaction can modulate cellular responses and influence disease processes.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and fungi, revealing:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 64 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest |

The compound's ability to trigger apoptosis suggests its potential as a therapeutic agent in cancer treatment.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a formulation containing this compound against skin infections caused by resistant bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : An experimental study explored the compound's effects on tumor growth in xenograft models of breast cancer. The treatment group exhibited a marked decrease in tumor size compared to controls, supporting its role as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing N'-(4-Ethoxybenzylidene)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide?

- Methodological Answer : The synthesis typically involves multi-step reactions: (i) Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides (e.g., refluxing phenylisothiocyanate with hydrazides in ethanol) . (ii) Functionalization via Mannich reactions or nucleophilic substitution to introduce the 4-ethoxybenzylidene moiety . (iii) Purification via column chromatography (silica gel, cyclohexane/ethyl acetate) or recrystallization .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Basic characterization employs:

- IR Spectroscopy : To identify thioether (-S-), triazole ring (C=N), and hydrazide (N-H) functional groups .

- H/C NMR : Assigns protons and carbons in the 4-ethoxybenzylidene and triazole moieties .

- Mass Spectrometry : Confirms molecular weight via ESI-MS or MALDI-TOF .

Q. What biological activities are associated with structurally similar 1,2,4-triazole derivatives?

- Methodological Answer : Analogous compounds exhibit antibacterial, antifungal, and anti-inflammatory activities. For example:

- Mannich bases of 1,2,4-triazoles show activity against Staphylococcus aureus (MIC: 2–8 µg/mL) .

- Assays: Broth microdilution (CLSI guidelines) for antimicrobial screening .

Q. How does solvent choice influence the synthesis of related triazole derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMA) enhance cyclization efficiency, while ethanol/water mixtures improve yield during crystallization . Example: Reflux in N,N-dimethylacetamide increased reaction rates by 30% compared to ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) .

- Structural Confirmation : Use X-ray crystallography to verify tautomeric forms (e.g., thione vs. thiol) that affect activity .

- Statistical Analysis : Apply ANOVA to compare datasets from independent studies .

Q. What computational methods are suitable for studying the electronic structure of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict tautomeric equilibria (e.g., thiole-thione) .

- Molecular Docking : Screen against target enzymes (e.g., CYP450) using AutoDock Vina to predict binding affinities .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

- Methodological Answer :

- Substituent Variation : Replace the 4-ethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .

- In Silico Screening : Use QSAR models to predict logP and bioavailability .

- Pharmacophore Mapping : Identify critical moieties (e.g., triazole-thioether) for target interaction .

Q. What strategies improve yield in large-scale synthesis?

- Methodological Answer :

- Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization .

- Microwave-Assisted Synthesis : Reduces reaction time from 8 h to 45 min .

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis) .

Q. How can tautomeric forms of this compound be experimentally distinguished?

- Methodological Answer :

Q. What coordination chemistry applications exist for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.